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molecular formula C9H7ClN2O2 B3086539 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159831-22-7

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B3086539
M. Wt: 210.62 g/mol
InChI Key: MTGNAZVDKLPGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309263B2

Procedure details

To a solution of methyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.01 g, 4.50 mmol) in MeOH (18 mL) at room temperature was added potassium hydroxide (407 mg, 7.25 mmol). The reaction mixture was heated to 50° C. for 15 h, and additional KOH (293 mg) was added. The reaction mixture was heated to reflux for 1 h, cooled to room temperature and 5 M HCl (2.5 mL) was added and the reaction mixture was concentrated. toluene (25 mL) was added to the concentrate and the toluene was evaporated under reduced pressure. This was repeated a second time and the concentrate was dried under high vacuum to give 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid as an off white solid. MS m/z=210.9 [M+H]
Name
methyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
293 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:15])=[C:9]([C:11]([O:13]C)=[O:12])[N:10]=2)[CH:7]=1.[OH-].[K+].Cl>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:15])=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
1.01 g
Type
reactant
Smiles
ClC=1C=CC=2N(C1)C(=C(N2)C(=O)OC)C
Name
Quantity
407 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
293 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
toluene (25 mL) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
the toluene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(C1)C(=C(N2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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